molecular formula C16H17FN2O4 B5880774 (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine

(4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine

Cat. No. B5880774
M. Wt: 320.31 g/mol
InChI Key: QNBNDHJZAPARFR-UHFFFAOYSA-N
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Description

(4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine, also known as F18, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. F18 is a derivative of the phenethylamine family and is structurally similar to other psychoactive substances such as MDMA and mescaline. In

Mechanism of Action

(4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine binds to the 5-HT2A receptors in the brain, which leads to the activation of downstream signaling pathways. This activation results in changes in neuronal activity and neurotransmitter release, which can affect various physiological processes such as mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine are primarily related to its interaction with the 5-HT2A receptors in the brain. (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine has been shown to increase serotonin release in certain brain regions, which can lead to changes in mood and perception. (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine has also been shown to alter neuronal activity in the prefrontal cortex, which is involved in higher cognitive functions such as decision-making and working memory.

Advantages and Limitations for Lab Experiments

One advantage of using (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine in lab experiments is its high affinity and selectivity for the 5-HT2A receptors, which allows for accurate and reliable measurements of receptor density and distribution. However, (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine has a short half-life, which limits its use in longitudinal studies. Additionally, the synthesis of (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine requires specialized equipment and expertise, which can be a limitation for some research labs.

Future Directions

For (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine research include further studies on its potential therapeutic applications for psychiatric disorders such as depression and schizophrenia. Additionally, the development of new radioligands with longer half-lives and improved selectivity for the 5-HT2A receptors could expand the use of (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine in neuroscience research. Finally, studies on the effects of (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine on other neurotransmitter systems, such as dopamine and glutamate, could provide new insights into its mechanism of action and potential applications.

Synthesis Methods

The synthesis of (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine requires a series of chemical reactions that involve the use of various reagents and solvents. The starting material for the synthesis is 4-fluoro-2-methylphenol, which is reacted with sodium hydroxide and methyl iodide to form 4-fluoro-2-methoxytoluene. This intermediate product is then reacted with 4,5-dimethoxy-2-nitrobenzyl chloride in the presence of a base to form (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine.

Scientific Research Applications

(4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine has shown potential applications in the field of neuroscience as a research tool for studying the serotonin system in the brain. Specifically, (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine has been used as a radioligand for serotonin 5-HT2A receptors, which are involved in various physiological processes such as mood regulation, perception, and cognition. (4,5-dimethoxy-2-nitrobenzyl)(4-fluoro-2-methylphenyl)amine has also been used to study the distribution and density of 5-HT2A receptors in the brain, as well as their role in psychiatric disorders such as schizophrenia and depression.

properties

IUPAC Name

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-fluoro-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4/c1-10-6-12(17)4-5-13(10)18-9-11-7-15(22-2)16(23-3)8-14(11)19(20)21/h4-8,18H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBNDHJZAPARFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethoxy-2-nitrobenzyl)-4-fluoro-2-methylaniline

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